molecular formula C21H21N5O2S B243289 4-ethoxy-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

4-ethoxy-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

Cat. No. B243289
M. Wt: 407.5 g/mol
InChI Key: HBQHJBRBAWCTJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide, commonly known as ETTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETTB is a member of the thiadiazole family, which is known for its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of ETTB is not yet fully understood. However, studies have suggested that ETTB may exert its antitumor activity by inhibiting the activity of specific enzymes involved in cancer cell growth and proliferation. ETTB has also been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
ETTB has been found to exhibit various biochemical and physiological effects, including anti-inflammatory and antimicrobial activities. Studies have shown that ETTB can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. ETTB has also been found to exhibit antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of ETTB is its potent antitumor activity, making it a promising candidate for cancer therapy. ETTB also exhibits anti-inflammatory and antimicrobial activities, making it a potential candidate for the treatment of various inflammatory and infectious diseases. However, ETTB has some limitations for lab experiments, including its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of ETTB. One potential direction is to investigate the mechanism of action of ETTB in more detail, which may help to identify new targets for cancer therapy. Another direction is to explore the potential of ETTB in combination with other anticancer agents, which may enhance its antitumor activity. Additionally, further studies are needed to evaluate the safety and efficacy of ETTB in animal models and clinical trials, which may pave the way for its use in cancer therapy and other biomedical applications.
Conclusion:
In conclusion, ETTB is a promising candidate for various scientific research applications, including cancer research, due to its potent antitumor activity. ETTB exhibits various biochemical and physiological effects, including anti-inflammatory and antimicrobial activities, making it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand the mechanism of action of ETTB and evaluate its safety and efficacy in animal models and clinical trials.

Synthesis Methods

The synthesis of ETTB involves a multi-step process that begins with the reaction of 4-(3-ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzylamine with 4-bromo-N-(4-ethoxyphenyl)benzamide in the presence of a base. This reaction results in the formation of the intermediate product, which is then subjected to further reactions, including N-alkylation and deprotection, to yield the final product, ETTB.

Scientific Research Applications

ETTB has been found to exhibit a wide range of biological activities, making it a promising candidate for various scientific research applications. One of the most significant applications of ETTB is in the field of cancer research. Studies have shown that ETTB exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. ETTB has also been found to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

properties

Molecular Formula

C21H21N5O2S

Molecular Weight

407.5 g/mol

IUPAC Name

4-ethoxy-N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C21H21N5O2S/c1-3-18-23-24-21-26(18)25-20(29-21)16-7-5-14(6-8-16)13-22-19(27)15-9-11-17(12-10-15)28-4-2/h5-12H,3-4,13H2,1-2H3,(H,22,27)

InChI Key

HBQHJBRBAWCTJX-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)OCC

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)OCC

Origin of Product

United States

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